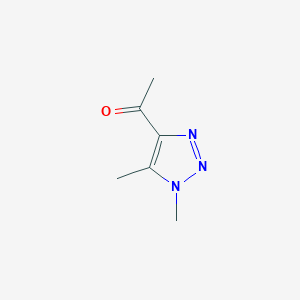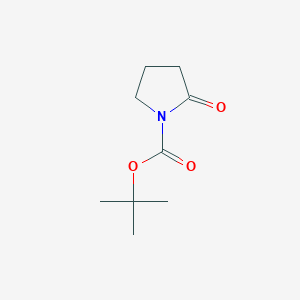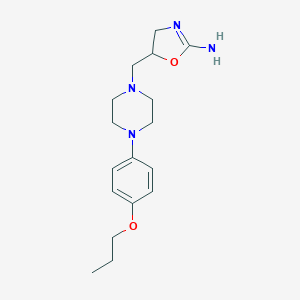
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine, commonly known as OP-145, is a chemical compound that has been extensively studied for its potential therapeutic applications. OP-145 belongs to the class of compounds known as piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.
Applications De Recherche Scientifique
OP-145 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety and depression. Studies have shown that OP-145 has anxiolytic and antidepressant effects in animal models. Additionally, OP-145 has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of OP-145 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. OP-145 has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, OP-145 has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Effets Biochimiques Et Physiologiques
OP-145 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonergic and dopaminergic systems, OP-145 has been shown to modulate the activity of certain neurotransmitter receptors, including GABA and glutamate receptors. Additionally, OP-145 has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using OP-145 in lab experiments is its high potency and selectivity. OP-145 has been shown to have high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors. Additionally, OP-145 has been shown to have good oral bioavailability, which makes it a useful compound for studying the effects of drugs on the brain.
One limitation of using OP-145 in lab experiments is its potential for off-target effects. Like all drugs, OP-145 may interact with other proteins or receptors in the body, which could complicate the interpretation of experimental results. Additionally, the high potency of OP-145 may make it difficult to determine the optimal dose for a given experiment.
Orientations Futures
There are several areas of future research that could be pursued with OP-145. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of OP-145 in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, OP-145 is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound. OP-145 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, analgesic, antipsychotic, and anti-inflammatory effects. While there are limitations to using OP-145 in lab experiments, its high potency and selectivity make it a useful tool for studying the function of neurotransmitter receptors. Future research is needed to fully understand the potential of OP-145 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of OP-145 involves the reaction of 4-propoxybenzaldehyde with piperazine and 2-amino-4,5-dihydrooxazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of OP-145. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound.
Propriétés
Numéro CAS |
144881-41-4 |
|---|---|
Nom du produit |
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Formule moléculaire |
C17H26N4O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H26N4O2/c1-2-11-22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)13-16-12-19-17(18)23-16/h3-6,16H,2,7-13H2,1H3,(H2,18,19) |
Clé InChI |
RYACAMPFAMXCNV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
SMILES canonique |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Synonymes |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2 -amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




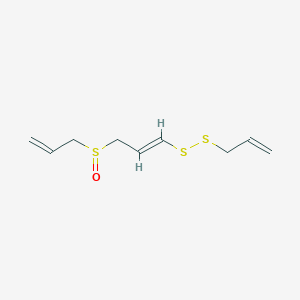
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
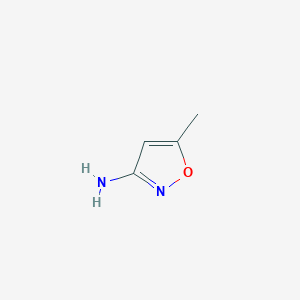
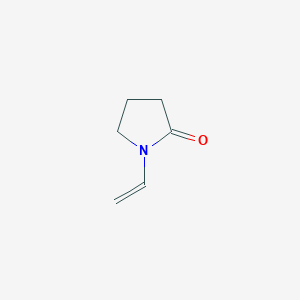
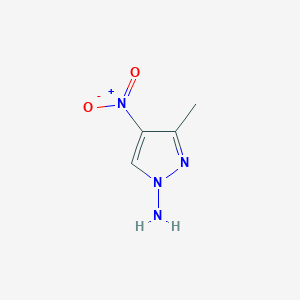
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
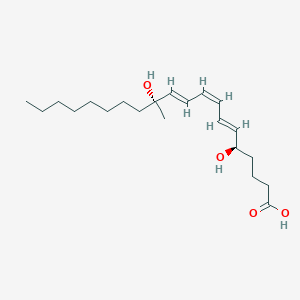
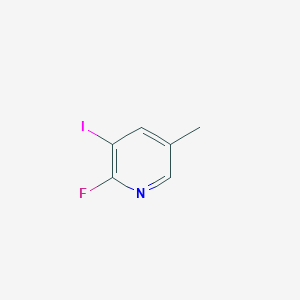
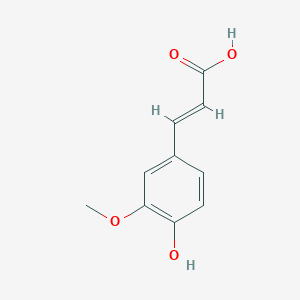
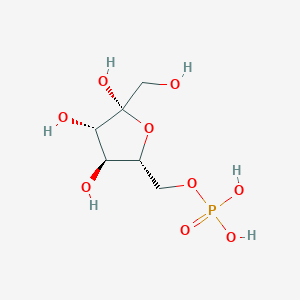
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
